molecular formula C20H14ClN3OS B11121147 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11121147
M. Wt: 379.9 g/mol
InChI Key: VKBYWPAVZXJDCJ-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a 5-chlorothiophen-2-yl group and a 6-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 5-chlorothiophen-2-yl Group: This step involves the halogenation of thiophene to introduce the chlorine atom, followed by coupling with the quinoline core using a palladium-catalyzed cross-coupling reaction.

    Attachment of the 6-methylpyridin-2-yl Group: The 6-methylpyridin-2-yl group can be introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the quinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyridine rings, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various palladium catalysts are employed for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, N-oxides, and other oxidized derivatives.

    Reduction Products: Amines, reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline and thiophene derivatives.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific bioactivity.

    Pathways Involved: It can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide: Similar structure with a bromine atom instead of chlorine.

    2-(5-chlorothiophen-2-yl)-N-(6-ethylpyridin-2-yl)quinoline-4-carboxamide: Similar structure with an ethyl group instead of a methyl group.

    2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The uniqueness of 2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C20H14ClN3OS/c1-12-5-4-8-19(22-12)24-20(25)14-11-16(17-9-10-18(21)26-17)23-15-7-3-2-6-13(14)15/h2-11H,1H3,(H,22,24,25)

InChI Key

VKBYWPAVZXJDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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